molecular formula C16H16O3 B046811 (3,4-Dimethoxyphenyl)(p-tolyl)methanone CAS No. 116412-87-4

(3,4-Dimethoxyphenyl)(p-tolyl)methanone

Cat. No.: B046811
CAS No.: 116412-87-4
M. Wt: 256.3 g/mol
InChI Key: ROQKNXVHJMSOSU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-4’-methylbenzophenone is an organic compound with the molecular formula C16H16O3. It is a derivative of benzophenone, characterized by the presence of two methoxy groups and a methyl group attached to the benzene rings. This compound appears as a white to light yellow crystalline solid and is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions:

3,4-Dimethoxy-4’-methylbenzophenone can be synthesized through the condensation reaction of dimethylaniline with 3,4-dimethoxyethyl acetate. This reaction typically involves the use of a catalyst and occurs under controlled temperature conditions .

Industrial Production Methods:

In industrial settings, the compound is often produced via Friedel-Crafts acylation. This method involves the reaction of 3,4-dimethoxybenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions:

3,4-Dimethoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzophenone
  • 4-Methylbenzophenone
  • 4,4’-Dimethoxybenzophenone

Comparison:

3,4-Dimethoxy-4’-methylbenzophenone is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to 3,4-Dimethoxybenzophenone, the additional methyl group in 3,4-Dimethoxy-4’-methylbenzophenone enhances its solubility in organic solvents. Similarly, the presence of methoxy groups differentiates it from 4-Methylbenzophenone, affecting its photochemical properties .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKNXVHJMSOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to 3,4,3',4'-tetramethoxybenzophenone using veratrole (3.9 mL, 28 mmol), aluminum chloride (4.1 g, 31 mmol) and 4-methylbenzoyl chloride (4.6 mL, 29 mmol) with a reaction time of 6 hours at room temperature. The crude mixture was purified by flash column chromatography (silica gel, 2% ethyl acetate/methylene chloride) to afford 4.22 g (59%) of the product as a white solid: mp 121.5-122° C.; 1H NMR (CDCl3) δ 7.70-7.67 (d, J=8 Hz, 2 H), 7.48-7.26 (m, 4 H), 6.91-6.88 (d, J=8.3 Hz, 1 H), 6.96 (s, 3 H), 3.94 (s, 3 H), 2.44 (s, 3 H); 13C NMR (CDCl3) δ 195.1, 152.6, 148.8, 142.4, 135.3, 130.3, 129.8, 128.7, 125.0, 112.0, 109.6, 55.9, 55.8, 21.4; Anal. Calcd for C16H16O3. Theoretical: C, 74.98; H, 6.29. Found: C, 74.84; H, 6.43.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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